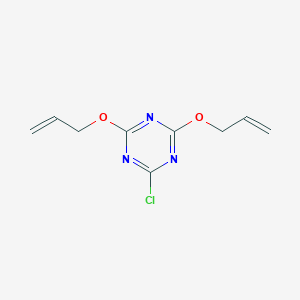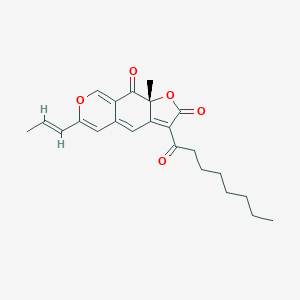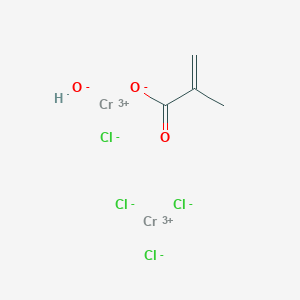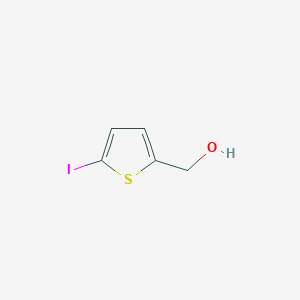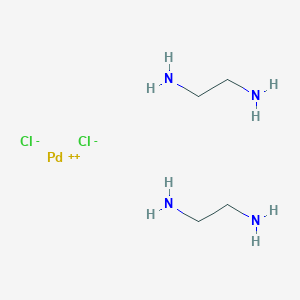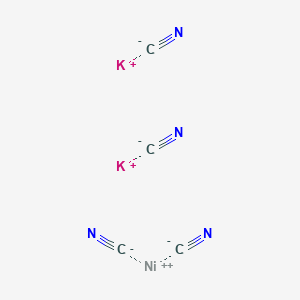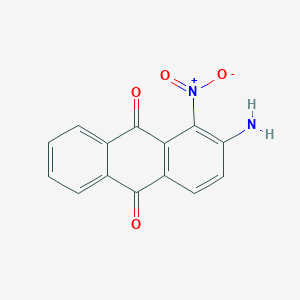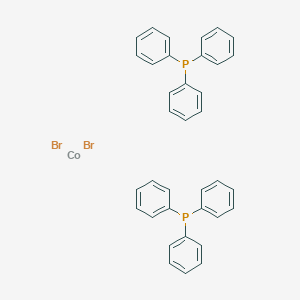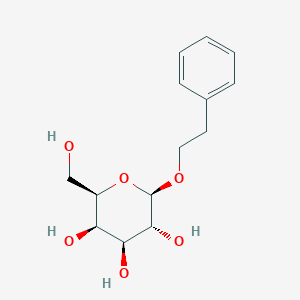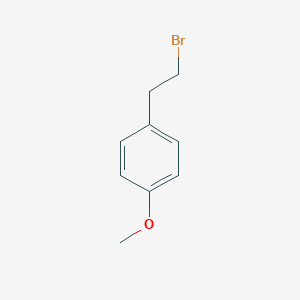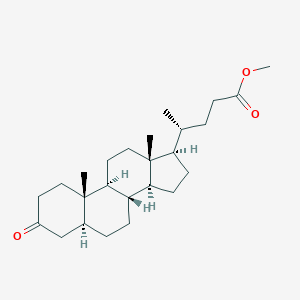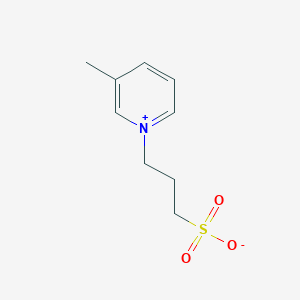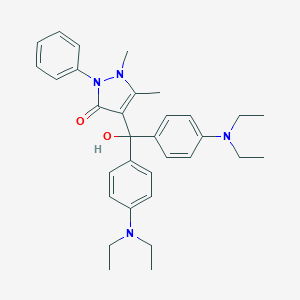
Chromethylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromethylpyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrazole ring and a chromenyl group. Chromethylpyrazole has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. In
Scientific Research Applications
Chromethylpyrazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, Chromethylpyrazole has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. In agriculture, Chromethylpyrazole has been found to exhibit antimicrobial properties, making it a potential candidate for the development of new pesticides. In industry, Chromethylpyrazole has been found to exhibit fluorescent properties, making it a potential candidate for the development of new materials.
Mechanism Of Action
The mechanism of action of Chromethylpyrazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and oxidative stress. Chromethylpyrazole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and oxidative stress.
Biochemical And Physiological Effects
Chromethylpyrazole has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Chromethylpyrazole has also been found to exhibit antimicrobial properties against a range of bacterial and fungal pathogens.
Advantages And Limitations For Lab Experiments
Chromethylpyrazole has several advantages for lab experiments, including its ease of synthesis and its relatively low cost. It is also a stable compound that can be easily stored and transported. However, Chromethylpyrazole has some limitations for lab experiments, including its limited solubility in water and its potential toxicity at high concentrations. Researchers should take these limitations into consideration when designing experiments involving Chromethylpyrazole.
Future Directions
There are several future directions for research on Chromethylpyrazole. One area of research is the development of new drugs based on Chromethylpyrazole for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Another area of research is the development of new pesticides based on Chromethylpyrazole for the control of bacterial and fungal pathogens. Additionally, further studies are needed to fully understand the mechanism of action of Chromethylpyrazole and its potential applications in various fields.
Synthesis Methods
Chromethylpyrazole can be synthesized through a variety of methods, including the reaction of 3-formylchromone with hydrazine hydrate, followed by the reaction with various substituted benzaldehydes. Another method involves the reaction of 3-formylchromone with substituted hydrazines, followed by the reaction with substituted benzaldehydes. The synthesis of Chromethylpyrazole is a relatively simple process and can be easily scaled up for large-scale production.
properties
CAS RN |
13153-59-8 |
|---|---|
Product Name |
Chromethylpyrazole |
Molecular Formula |
C32H40N4O2 |
Molecular Weight |
512.7 g/mol |
IUPAC Name |
4-[bis[4-(diethylamino)phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C32H40N4O2/c1-7-34(8-2)27-20-16-25(17-21-27)32(38,26-18-22-28(23-19-26)35(9-3)10-4)30-24(5)33(6)36(31(30)37)29-14-12-11-13-15-29/h11-23,38H,7-10H2,1-6H3 |
InChI Key |
CFQVSWONYIFCRM-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)(C3=C(N(N(C3=O)C4=CC=CC=C4)C)C)O |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)(C3=C(N(N(C3=O)C4=CC=CC=C4)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



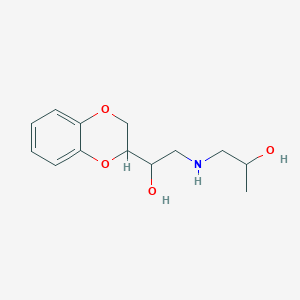
![2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B81125.png)
